ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4'-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyran ring fused with various functional groups such as amino, cyano, and chlorophenyl groups
Preparation Methods
The synthesis of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions . This method is advantageous due to its mild reaction conditions, short reaction times, and high yields. Industrial production methods may involve the use of heterogeneous catalysts to enhance the reaction efficiency and allow for the recycling of catalysts .
Chemical Reactions Analysis
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The presence of functional groups like amino and cyano allows for substitution reactions, where these groups can be replaced by other functional groups under appropriate conditions.
Condensation: The compound can participate in condensation reactions, forming larger molecules by the elimination of small molecules like water.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[({5-cyano-[2,4’-bipyridine]-6-yl}sulfanyl)methyl]-4H-pyran-3-carboxylate can be compared with other similar compounds such as:
2-Aminothiazole-based compounds: These compounds also contain nitrogen and sulfur heterocycles and exhibit a wide range of biological activities.
Oxazole derivatives: These compounds are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-[(3-cyano-6-pyridin-4-ylpyridin-2-yl)sulfanylmethyl]-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClN5O3S/c1-2-35-27(34)24-22(36-25(31)20(14-30)23(24)17-3-6-19(28)7-4-17)15-37-26-18(13-29)5-8-21(33-26)16-9-11-32-12-10-16/h3-12,23H,2,15,31H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYDJVYFTKKPQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)Cl)C#N)N)CSC3=C(C=CC(=N3)C4=CC=NC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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